

Technical Guide: Analysis of Pelubiprofen and Its Impurities

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Compound of Interest

Compound Name: *Pelubiprofen impurity 2-¹³C₂,d₆*

Cat. No.: *B12421639*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pelubiprofen and its associated impurities, with a specific focus on the isotopically labeled "Pelubiprofen impurity 2-¹³C₂,d₆". While a specific CAS number for this labeled compound is not publicly available in the provided search results, this document offers comprehensive data on related compounds, analytical methodologies, and relevant biological pathways to support research and drug development activities.

Introduction to Pelubiprofen

Pelubiprofen, with a CAS number of 69956-77-0, is a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of pain and inflammation associated with conditions like osteoarthritis.^[1] Its therapeutic effect is achieved through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory pathway. The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy, necessitating the identification and control of any impurities.

Pelubiprofen and Its Impurities

The manufacturing process of Pelubiprofen can lead to the formation of several related substances as impurities. Furthermore, for analytical and pharmacokinetic studies, isotopically labeled standards of both the parent drug and its impurities are often synthesized. Below is a summary of Pelubiprofen and some of its known impurities.

Table 1: Quantitative Data for Pelubiprofen and Related Compounds

Compound Name	Catalogue Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Pelubiprofen	P-290001	69956-77-0	C ₁₆ H ₁₈ O ₃	258.32[2][3]
Pelubiprofen Impurity 1	P-290002	63476-54-0	C ₁₁ H ₁₂ O ₃	192.21[2][3]
Pelubiprofen Impurity 2	P-290003	Not Available	C ₂₆ H ₂₆ O ₅	418.49[2][4]
(Z)-Pelubiprofen	P-290004	Not Available	C ₁₆ H ₁₈ O ₃	258.32[2][3]
Pelubiprofen- ¹³ C-d ₃	P-290005	Not Available	C ₁₅ ¹³ CH ₁₅ D ₃ O ₃	262.33[2][3]
Pelubiprofen Impurity 2- ¹³ C ₂ ,d ₆	P-290006	Not Available	C ₂₄ ¹³ C ₂ H ₂₀ D ₆ O ₅	426.51[2][3][5][6]
Pelubiprofen Impurity 4	P-290007	Not Available	C ₁₆ H ₂₂ O ₃	262.35[2][3]
Pelubiprofen Impurity 5	P-290008	Not Available	C ₁₆ H ₂₂ O ₃	262.35[2][3]
Pelubiprofen Impurity 6	P-290009	Not Available	C ₁₉ H ₂₄ O ₅	332.162[2][5]
Pelubiprofen Impurity 7	P-290010	Not Available	C ₁₉ H ₂₄ O ₅	332.162[2][5]
Pelubiprofen Impurity 8	P-290011	1652582-08-5	C ₁₆ H ₂₂ O ₃	262.35[2][3]

Experimental Protocols

The analysis of Pelubiprofen and its impurities typically involves chromatographic and spectroscopic techniques to ensure the identity, purity, and quantity of these substances.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A common method for analyzing drug purity is reverse-phase HPLC. While specific conditions for "Pelubiprofen impurity 2-¹³C₂,d₆" are not detailed in the search results, a general approach can be outlined.

- **Instrumentation:** A standard HPLC system equipped with a UV detector.
- **Column:** A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- **Mobile Phase:** A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- **Flow Rate:** Typically 1.0 mL/min.
- **Detection:** UV detection at a wavelength where Pelubiprofen and its impurities show significant absorbance (e.g., 254 nm).
- **Quantification:** Impurities are quantified against a reference standard of Pelubiprofen. The isotopically labeled impurity would serve as an internal standard in quantitative bioanalytical methods.

Mass Spectrometry (MS) for Identification

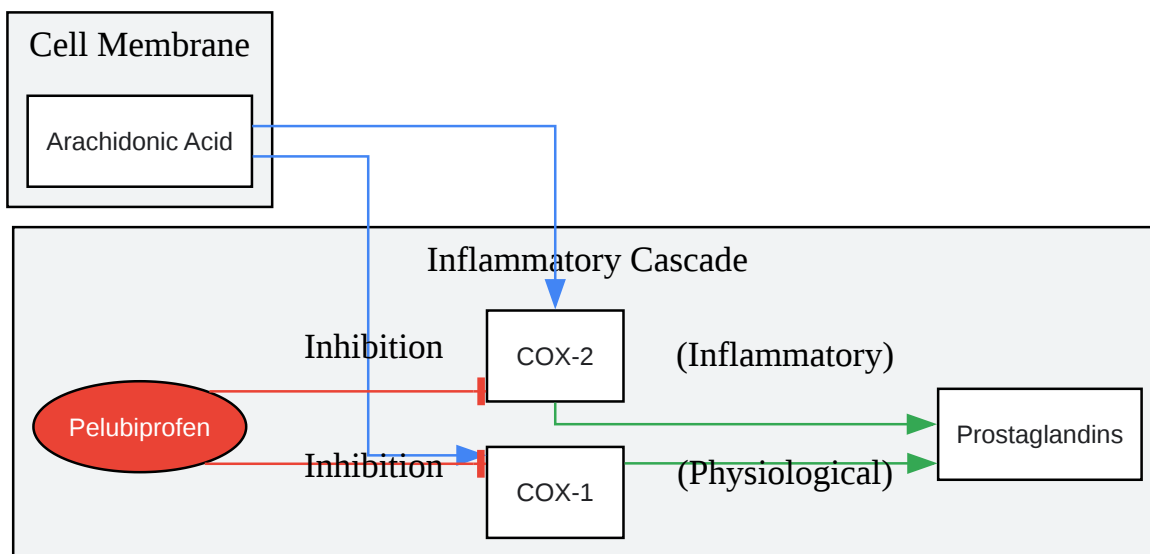
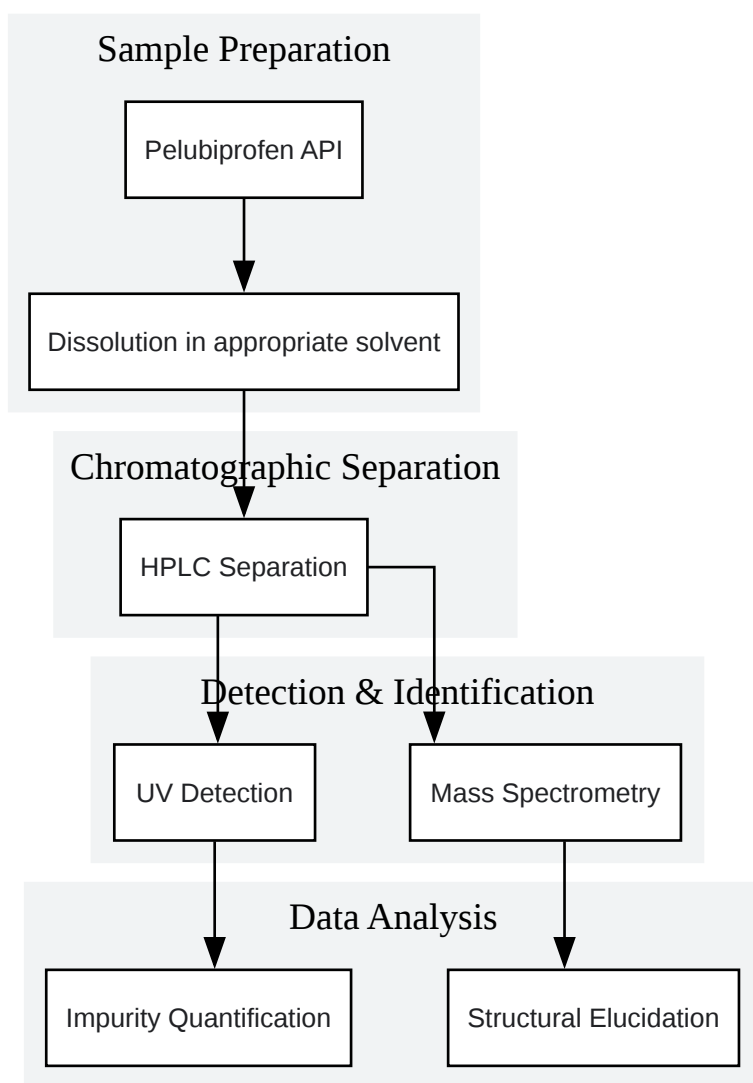
Mass spectrometry, often coupled with HPLC (LC-MS), is essential for the structural confirmation of impurities.

- **Ionization Source:** Electrospray ionization (ESI) in either positive or negative mode.
- **Mass Analyzer:** A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) to determine the accurate mass of the parent ion and its fragments.
- **Fragmentation Analysis (MS/MS):** Collision-induced dissociation (CID) is used to fragment the parent ion, and the resulting fragmentation pattern provides structural information for impurity identification. The mass shift corresponding to the ¹³C and deuterium labels in "Pelubiprofen impurity 2-¹³C₂,d₆" would be a key diagnostic feature.

Visualizations

Experimental Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the identification and quantification of impurities in a pharmaceutical substance like Pelubiprofen.



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